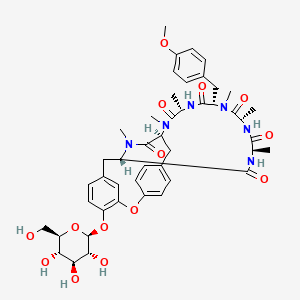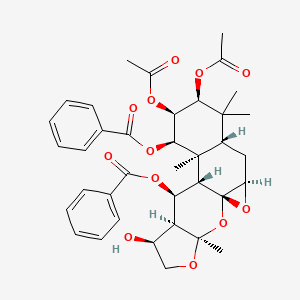
Kigamicin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kigamicin A is a natural product found in Amycolatopsis with data available.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Kigamicin A, along with its derivatives like Kigamicin D, has shown promising results in the field of anticancer research. Studies have demonstrated that Kigamicin D, a compound closely related to Kigamicin A, exhibits strong antitumor effects in human tumor xenograft models, particularly in pancreatic tumors. This compound selectively shows cytotoxicity against cancer cells under nutrient-starved conditions, while having minimal impact on normal cells. It also inhibits tumor cell-induced angiogenesis, which is crucial for tumor growth and spread (Masuda et al., 2006). Another study identified that kigamicins, including Kigamicin A, have unique structural properties, such as a fused octacyclic ring system, which contributes to their antitumor activity (Kunimoto et al., 2003).
Synthetic Studies
Researchers have conducted synthetic studies on Kigamicins to understand their structure and potential applications better. For instance, a synthesis of the natural product skeleton of Kigamicins from chiral pool materials has been accomplished, highlighting their complex polycyclic aromatic structure and the presence of up to four sugar residues (Ma & Ready, 2019). Such studies are crucial for developing new drugs and understanding the mechanism of action of these compounds.
Induction of Necrosis in Cancer Cells
Kigamicin A and its derivatives have been found to induce necrosis in cancer cells, particularly under nutrient-starved conditions. For example, Kigamicin D induces necrosis in myeloma cells, even at very low concentrations, and does not affect normal lymphocytes. This specificity makes it a potential therapeutic agent for multiple myeloma (Nakamura et al., 2008).
Identification of "Antiausterity" Pharmacophore
Kigamicins are known for their "antiausterity" effects, which refer to their ability to target cancer cells' tolerance to nutrient starvation. A study using synthetic tetrahydroxanthones, a key structural component of Kigamicins, demonstrated selective killing of pancreatic cancer cells under conditions of nutrient deprivation, providing insights into the antiausterity pharmacophore of Kigamicins (Turner et al., 2011).
Augmentation of Cellular Immunity
Kigamicin D, a compound related to Kigamicin A, has been observed to augment cellular immunity without showing immunosuppressive activity. This suggests potential applications of Kigamicins in enhancing specific immune responses, which could be significant in cancer therapy (Masuda et al., 2006).
Eigenschaften
Produktname |
Kigamicin A |
|---|---|
Molekularformel |
C34H35NO13 |
Molekulargewicht |
665.6 g/mol |
IUPAC-Name |
2,6,9,30-tetrahydroxy-8-(5-hydroxy-6-methyloxan-2-yl)oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione |
InChI |
InChI=1S/C34H35NO13/c1-12-15(36)3-4-19(46-12)47-18-9-16(37)22-28(40)25-29(41)24-20-13(7-14-10-34(2)35(5-6-45-34)33(42)21(14)27(20)39)8-17-23(24)31(44-11-43-17)32(25)48-30(22)26(18)38/h7,12,15-19,26,36-39,41H,3-6,8-11H2,1-2H3 |
InChI-Schlüssel |
SERZVTAEVZZGKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)O |
Synonyme |
kigamicin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



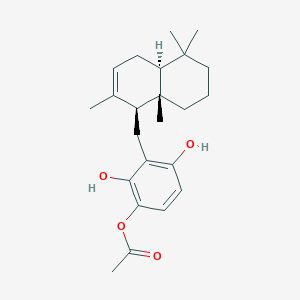
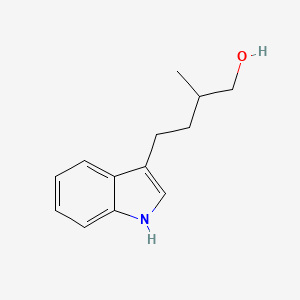
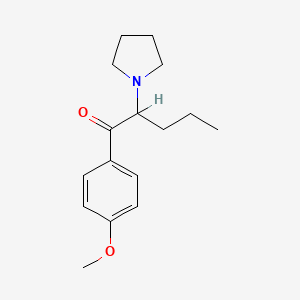

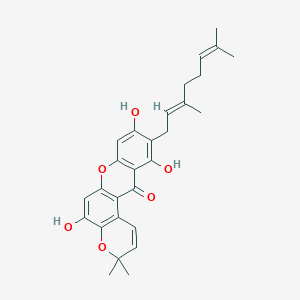
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[3-(3-iodophenyl)propyl]piperazine](/img/structure/B1247883.png)
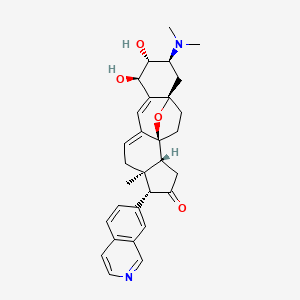
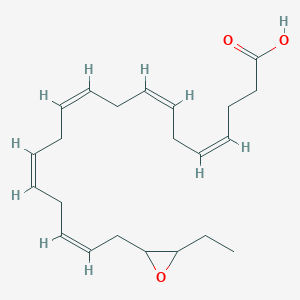

![methyl (1S,15R,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B1247889.png)
